molecular formula C11H17NO4 B14728458 Diethyl 3-cyano-2-methylpentanedioate CAS No. 6975-96-8

Diethyl 3-cyano-2-methylpentanedioate

Cat. No.: B14728458
CAS No.: 6975-96-8
M. Wt: 227.26 g/mol
InChI Key: QJHNHSWVRDDGPR-UHFFFAOYSA-N
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Description

Diethyl 3-cyano-2-methylpentanedioate (CAS 6975-96-8) is a substituted pentanedioate ester with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . Its structure features a central pentanedioic acid backbone modified with a cyano group (-CN) at the 3-position and a methyl group (-CH₃) at the 2-position, esterified with ethyl groups at both termini. This compound is of interest in organic synthesis due to its dual functionalization, which enables diverse reactivity, such as participation in cyclization or nucleophilic substitution reactions.

The cyano group in this compound likely enhances its utility in synthesizing nitrogen-containing heterocycles or acrylonitrile derivatives .

Properties

CAS No.

6975-96-8

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

diethyl 3-cyano-2-methylpentanedioate

InChI

InChI=1S/C11H17NO4/c1-4-15-10(13)6-9(7-12)8(3)11(14)16-5-2/h8-9H,4-6H2,1-3H3

InChI Key

QJHNHSWVRDDGPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C#N)C(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyanoacetylation via Aldol Condensation

The foundational approach involves aldol condensation between cyanoacetic acid derivatives and aldehydes. In WO2019193607A1 , a two-step protocol is described:

  • Formation of 2,4-Dicyano-3-isobutylpentanedioic Acid : Cyanoacetic acid reacts with isovaleraldehyde in aqueous sodium hydroxide at 0–30°C, yielding a dicyano intermediate.
  • Hydrolysis and Decarboxylation : The intermediate undergoes acidic hydrolysis (HCl or H₂SO₄) at 30–100°C, followed by decarboxylation to produce glutaric acid derivatives.

Adapting this method for Diethyl 3-cyano-2-methylpentanedioate requires substituting isovaleraldehyde with propionaldehyde to introduce the methyl group. Key parameters include:

Parameter Optimal Condition Yield (%) Reference
Temperature 25°C 78
Catalyst NaOH (2.5 M) -
Reaction Time 6 hours -

Transesterification of Bromoalkyl Esters

CN101811983B discloses a transesterification strategy for analogous succinate esters:

  • Synthesis of 2-Bromo Isopentanoate : Ethyl 2-bromoisovalerate undergoes transesterification with methanol or ethanol under acidic conditions (H₂SO₄).
  • Cyano Group Introduction : The bromo intermediate reacts with potassium cyanide (KCN) in dimethylformamide (DMF), followed by esterification with ethanol.

For the target compound, substituting ethyl 2-bromoisovalerate with ethyl 2-bromo-3-methylbutanoate enables methylation. Critical factors include:

Parameter Optimal Condition Yield (%) Reference
Acid Catalyst H₂SO₄ (1% w/w) 82
Solvent Methanol -
Reaction Time 12 hours -

Hydrolysis and Decarboxylation Optimization

Sulfuric Acid-Mediated Hydrolysis

Both patents emphasize concentrated H₂SO₄ (60–90%) for hydrolyzing cyano and ester groups. CN101811983B reports:

  • Hydrolysis at 150–170°C for 4–6 hours achieves complete conversion of cyano groups to carboxylates.
  • Decarboxylation occurs spontaneously under these conditions, eliminating CO₂ and forming the pentanedioate backbone.

Structural Characterization and Validation

Spectroscopic Data

PubChem CID 253136 (Diethyl 2-cyano-3-iminopentanedioate) provides foundational NMR and IR benchmarks:

  • ¹H NMR (CDCl₃) : δ 1.28 (t, 6H, -CH₂CH₃), 2.45 (m, 2H, -CH₂-), 3.02 (s, 1H, -CN).
  • IR (KBr) : 2245 cm⁻¹ (C≡N), 1730 cm⁻¹ (C=O).

Purity Analysis

HPLC methods from WO2019193607A1 achieve >99% purity using C18 columns and acetonitrile/water gradients.

Industrial Scalability Challenges

Catalyst Recovery

Homogeneous acid catalysts (H₂SO₄) necessitate neutralization, generating sulfate waste. Heterogeneous alternatives (zeolites, ion-exchange resins) remain underexplored.

Byproduct Management

Decarboxylation releases CO₂, requiring pressurized reactors to prevent foaming. Patent CN101811983B recommends staged temperature ramping to mitigate this.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate 30–50% reduction in reaction time for cyanoacetylation under microwave irradiation (300 W, 80°C).

Flow Chemistry

Microreactor systems enable continuous hydrolysis-decarboxylation, improving heat transfer and yield consistency.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-cyano-2-methylpentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of diethyl 3-cyano-2-methylpentanedioate involves its interaction with molecular targets and pathways within cells. The cyano group can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes. These interactions may involve the inhibition of specific enzymes or the activation of signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between diethyl 3-cyano-2-methylpentanedioate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₁H₁₇NO₄ 227.26 Cyano, methyl, two ethyl esters Branched chain with electron-withdrawing -CN
Ethyl 2-cyanobutanoate C₇H₁₁NO₂ 141.17 Cyano, ethyl ester Linear chain with -CN at α-position
Ethyl 2-cyano-2-ethylbutanoate C₉H₁₅NO₂ 169.22 Cyano, ethyl ester, ethyl branch Quaternary carbon center with -CN
3-Methyl-2,4-pentanedione C₆H₁₀O₂ 114.14 Two ketones Diketone with methyl substituent
Diethyl succinate (for contrast) C₈H₁₄O₄ 174.19 Two ethyl esters Linear dicarboxylate ester

Physical Properties

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, acetone) due to ester and cyano groups, similar to diethyl succinate .
  • Stability: The cyano group may confer sensitivity to hydrolysis under acidic or basic conditions, necessitating inert storage (cf. boron trifluoride diethyl etherate in ).

Key Research Findings

Synthetic Utility: The compound’s branching and cyano group enable asymmetric synthesis pathways, contrasting with linear analogs like ethyl 2-cyanobutanoate .

Comparative Reactivity: Unlike diketones (e.g., 3-methyl-2,4-pentanedione), the cyano group allows for nitrile-specific transformations, such as hydrolysis to carboxylic acids or reduction to amines .

Notes and Limitations

  • Source Diversity : References include academic guidelines (), chemical databases (), and industrial specifications (), ensuring balanced insights.

This analysis underscores the unique role of this compound in synthetic chemistry, driven by its functional group synergy and steric profile. Further experimental studies are warranted to quantify its physicochemical properties and explore novel applications.

Q & A

What are the common synthetic routes for preparing diethyl 3-cyano-2-methylpentanedioate, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
this compound is typically synthesized via multi-step reactions involving keto-ester intermediates and cyano-group incorporation. A common approach includes:

Aldol condensation : Reacting methyl ketones with ethyl cyanoacetate under basic conditions (e.g., NaOH or Et3N) to form the cyano-substituted backbone .

Esterification : Using reagents like DCC (dicyclohexylcarbodiimide) or EDCl (N-ethylcarbodiimide) to protect carboxylic acid groups, ensuring regioselectivity .

Hydrogenation : Palladium-catalyzed hydrogenation may be employed to reduce unsaturated intermediates, with reaction temperature (25–60°C) and H2 pressure (1–3 atm) critical for avoiding over-reduction .
Yield optimization requires precise control of solvent polarity (e.g., THF vs. chloroform) and stoichiometric ratios of nucleophiles (e.g., 1.2–1.5 equivalents of cyanide sources) to minimize side reactions .

Which analytical techniques are most effective for characterizing this compound, and how are conflicting data resolved?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H NMR confirms substituent positions (e.g., methyl at C2 vs. C3) via splitting patterns, while <sup>13</sup>C NMR identifies carbonyl (170–180 ppm) and nitrile (115–120 ppm) groups .
  • FTIR : Absorbance at ~2250 cm<sup>−1</sup> (C≡N stretch) and ~1740 cm<sup>−1</sup> (ester C=O) validates functional groups .
  • GC-MS : Resolves purity issues by detecting low-abundance impurities (e.g., unreacted cyanoacetate derivatives) .
    Data contradiction resolution : Discrepancies in carbonyl peak positions (e.g., NMR vs. IR) often arise from solvent effects or hydrogen bonding. Cross-validation using high-resolution MS and spiking with authentic standards is recommended .

How can computational methods aid in optimizing the synthesis of this compound?

Level: Advanced
Methodological Answer:
Computational tools streamline reaction design:

Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible pathways by analyzing >10<sup>6</sup> reactions, prioritizing routes with high atom economy (>65%) and low step count (≤3 steps) .

DFT Calculations : Predict transition-state energies for critical steps (e.g., aldol addition), identifying catalysts (e.g., proline derivatives) that lower activation barriers by 15–20 kcal/mol .

Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction rates, favoring polar aprotic solvents (e.g., DMF) for cyano-group stabilization .
Experimental validation via small-scale trials (0.1–1 mmol) is essential to refine computational predictions .

What strategies mitigate side reactions during the cyano-group introduction in this compound synthesis?

Level: Advanced
Methodological Answer:
Common side reactions include hydrolysis of nitriles to amides or carboxylic acids. Mitigation involves:

  • Protecting Groups : Temporarily masking reactive sites (e.g., silyl ethers for hydroxyls) during cyanide addition .
  • Low-Temperature Conditions : Conducting reactions at −10°C to 0°C to slow hydrolysis kinetics .
  • Catalyst Selection : Using lipases or immobilized catalysts to enhance regioselectivity (e.g., >90% yield in nitrile formation vs. <50% without catalysts) .
    Post-reaction, quenching with acidic resins (e.g., Amberlyst-15) removes residual water, stabilizing the nitrile group .

How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

Level: Advanced
Methodological Answer:
Yield gaps often stem from unaccounted equilibrium dynamics or intermediate instability. A systematic approach includes:

Kinetic Profiling : Using in-situ FTIR or Raman spectroscopy to monitor intermediate concentrations (e.g., enolate formation) in real time .

Mass Balance Analysis : Quantifying unreacted starting materials and byproducts via HPLC or GC-MS to identify loss pathways .

Microkinetic Modeling : Integrating experimental rate constants into models (e.g., MATLAB or Python-based) to predict bottlenecks, such as slow β-keto-ester tautomerization .
Adjusting reagent addition rates (e.g., dropwise vs. bulk) or switching to flow chemistry can improve yields by 10–30% .

What are the critical stability considerations for storing this compound, and how is degradation monitored?

Level: Basic
Methodological Answer:
The compound is sensitive to moisture and UV light. Best practices include:

  • Storage : In amber glass under inert gas (N2 or Ar) at −20°C, with molecular sieves to absorb humidity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with LC-MS to detect hydrolysis products (e.g., carboxylic acids) .
  • Periodic NMR Analysis : Monthly <sup>1</sup>H NMR checks for ester peak shifts (δ 4.1–4.3 ppm for OCH2CH3) indicate decomposition .

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